LASSBio-1135

Description

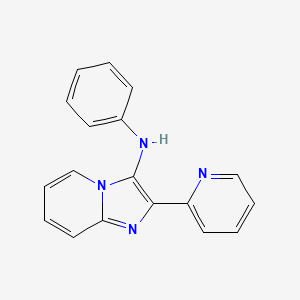

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQALHCOPZRDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LASSBio-1135: A Technical Guide to its Multitarget Mechanism of Action

Introduction

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative initially investigated as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2) for the treatment of inflammation and pain.[1][2] Subsequent research has revealed a more complex, multitarget mechanism of action that underlies its significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3] This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily through two independent, yet synergistic, mechanisms: the inhibition of tumor necrosis factor-alpha (TNF-α) production and the non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4] This dual action allows it to modulate both immune cell activation and neuronal sensitization, key components of chronic pain and inflammation.[1][2]

Inhibition of TNF-α Production via p38 MAPK Pathway Modulation

This compound effectively suppresses the production and release of TNF-α, a critical pro-inflammatory cytokine, from immune cells such as macrophages.[1][2][3] This action is not due to direct inhibition of the p38 MAPK enzyme as initially predicted, but rather by interfering with its activation (phosphorylation) or an upstream signaling event.[1][2] By reducing the levels of phosphorylated p38 MAPK, this compound downregulates the signaling cascade that leads to the transcription and synthesis of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3][4]

Non-Competitive Antagonism of TRPV1 Channels

Independent of its anti-inflammatory effects, this compound directly modulates neuronal activity by acting as a potent, non-competitive antagonist of the TRPV1 channel.[1][3][4] TRPV1 is a non-selective cation channel expressed on primary afferent neurons that functions as a key sensor for noxious heat and chemical stimuli, including capsaicin and low pH (protons).[1][3] By blocking TRPV1-mediated currents, this compound reduces neuronal hyperexcitability and abrogates thermal hyperalgesia.[1][2]

Quantitative Data Summary

The dual actions of this compound have been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Activity of this compound

| Target/Assay | Metric | Value | Cell System | Notes |

| TNF-α Release Inhibition | IC₅₀ | 546 nM | LPS-stimulated murine macrophages | Measures inhibition of cytokine production.[3][4] |

| TRPV1 Antagonism | IC₅₀ | 580 nM | TRPV1-expressing Xenopus oocytes | Against capsaicin-elicited currents.[1][3][4] |

| TRPV1 Antagonism | - | Effective at 50 µM | TRPV1-expressing Xenopus oocytes | Against low pH-induced currents.[1][3][4] |

| Cell Viability | - | No effect below 100 µM | Murine macrophages | Demonstrates low cytotoxicity at effective concentrations.[4][5] |

Table 2: In Vivo Efficacy of this compound (Oral Administration)

| Model | Species | Dose | Key Finding(s) |

| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 100 µmol/kg | Markedly reduced thermal hyperalgesia.[1][3][4] |

| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 10 µmol/kg | Partial reduction observed only at later time points (e.g., 4th hour).[1][3][4] |

| Carrageenan-Induced Inflammation | Rodent | 10-100 µmol/kg | Reduced TNF-α production and neutrophil recruitment (MPO activity) in the paw.[1][3][4] |

| Partial Sciatic Ligation (Neuropathic Pain) | Rodent | 100 µmol/kg | Reversed established thermal hyperalgesia and mechanical allodynia.[1][3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

TNF-α Release Assay in Peritoneal Macrophages

-

Objective: To quantify the inhibitory effect of this compound on TNF-α production in inflammatory cells.

-

Methodology:

-

Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice via peritoneal lavage.

-

Cell Culture: Cells are plated in 96-well plates and allowed to adhere for 2-4 hours. Non-adherent cells are washed away.

-

Treatment: Macrophages are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours to induce TNF-α production.

-

Quantification: The concentration of TNF-α in the culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: An IC₅₀ value is calculated from the concentration-response curve generated using non-linear regression.[4]

-

TRPV1 Antagonism Assay in Xenopus Oocytes

-

Objective: To measure the direct antagonistic effect of this compound on TRPV1 channel activity.

-

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and manually defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for the human or rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: The TRPV1 agonist (e.g., 1 µM capsaicin or a low pH buffer) is applied to elicit an inward current.

-

Inhibitor Application: After establishing a stable baseline response to the agonist, this compound is co-applied at various concentrations to measure the degree of current inhibition.

-

Data Analysis: The percentage of inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀.[4]

-

In Vivo Model: Carrageenan-Induced Inflammatory Pain

-

Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of this compound in an acute inflammatory pain model.

-

Methodology:

-

Animal Acclimation: Male Wistar rats or mice are acclimated to the testing environment.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.

-

Drug Administration: this compound (10 or 100 µmol/kg) or vehicle is administered orally (p.o.) one hour before the inflammatory insult.

-

Inflammation Induction: A subplantar injection of 1% carrageenan solution is administered into the right hind paw.

-

Post-Treatment Measurement: Thermal hyperalgesia is assessed by measuring paw withdrawal latency at multiple time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.[1]

-

Tissue Analysis: At the end of the experiment (e.g., 4 hours), animals are euthanized, and the inflamed paw tissue is collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF-α levels (via ELISA).[1][2]

-

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

LASSBio-1135: A Dual Inhibitor of TRPV1 and TNF-alpha for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising preclinical candidate for the management of chronic pain by simultaneously targeting two key mediators of inflammatory and neuropathic pain: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

Chronic pain, encompassing both inflammatory and neuropathic states, represents a significant unmet medical need. The complex pathophysiology of chronic pain often involves interplay between the nervous and immune systems. Two critical molecular players in this process are TRPV1, a nonselective cation channel on nociceptive neurons that acts as a sensor for noxious stimuli, and TNF-α, a pro-inflammatory cytokine that drives inflammatory cascades.[1][2][3] this compound is a novel small molecule designed to concurrently inhibit both of these targets, offering a multi-pronged therapeutic approach from a single agent.[3][4] Initially identified as a weak COX-2 inhibitor, its more potent effects on TRPV1 and TNF-α position it as a unique multitarget compound for chronic pain treatment.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

-

TRPV1 Antagonism: this compound acts as a non-competitive antagonist of the TRPV1 channel.[1][3] This prevents the channel's activation by various stimuli such as capsaicin and low pH, thereby reducing the excitability of nociceptive neurons and mitigating pain signals.[1][2] A significant advantage observed in preclinical studies is the absence of hyperthermia, a common side effect associated with many TRPV1 antagonists.[3][4]

-

Inhibition of TNF-α Production: The compound inhibits the release of TNF-α from immune cells, such as macrophages, when stimulated by inflammatory triggers like lipopolysaccharide (LPS).[1][2] This anti-inflammatory action is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling pathway leading to TNF-α synthesis.[3][5]

By modulating both a neuronal and an immune target, this compound can disrupt the vicious cycle of neuro-immune activation that perpetuates chronic pain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay | Agonist/Stimulus | IC50 Value | Notes |

| TRPV1 | Two-Electrode Voltage Clamp (Xenopus oocytes) | Capsaicin | 580 nM | Non-competitive antagonism.[3][5] |

| TNF-α | ELISA (LPS-stimulated murine peritoneal macrophages) | LPS | 546 nM | Inhibition of TNF-α release.[3][5] |

| TNF-α | ELISA (LPS-stimulated murine macrophages) | LPS | 642 nM | IC50 estimated from concentration-response curve.[6] |

Note: The slight variation in TNF-α IC50 values (546 nM and 642 nM) is as reported in the primary literature and may reflect different experimental runs or analytical methods.[3][5][6]

Table 2: In Vivo Efficacy of this compound

| Pain Model | Species | Administration | Dose (p.o.) | Key Findings |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral (p.o.) | 10 µmol/Kg | Partial reduction in thermal hyperalgesia at 4 hours.[5] |

| Oral (p.o.) | 100 µmol/Kg | Marked reduction in thermal hyperalgesia, TNF-α production, and neutrophil recruitment.[3][5][7] | ||

| Partial Sciatic Ligation (Neuropathic Pain) | Rat | Oral (p.o.) | 100 µmol/Kg | Reversal of thermal hyperalgesia and mechanical allodynia with daily treatment.[5][7] |

Signaling Pathways and Experimental Workflow

TRPV1 and TNF-α Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro Assays

This protocol is adapted for testing antagonists on capsaicin-activated currents in TRPV1-expressing Xenopus laevis oocytes.

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

-

Treat with collagenase (e.g., 2 mg/mL in Ca2+-free solution) for 1-2 hours to defolliculate.

-

Manually select healthy, defolliculated oocytes.

-

Inject oocytes with cRNA encoding for rat or human TRPV1.

-

Incubate injected oocytes for 2-4 days at 16-18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Using a two-electrode voltage clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Compound Application and Data Acquisition:

-

Apply a submaximal concentration of capsaicin (e.g., 1 µM) to elicit an inward current.

-

After washout and return to baseline, co-apply the same concentration of capsaicin with varying concentrations of this compound.

-

Record the peak inward current for each concentration.

-

Calculate the percentage of inhibition relative to the capsaicin-only control.

-

Plot the concentration-response curve and determine the IC50 value using non-linear regression.

-

This protocol details the measurement of TNF-α inhibition in LPS-stimulated murine peritoneal macrophages.

-

Macrophage Isolation and Culture:

-

Elicit peritoneal macrophages from mice (e.g., BALB/c) by intraperitoneal injection of 3% thioglycollate.

-

After 3-4 days, harvest peritoneal exudate cells by lavage with sterile PBS.

-

Plate the cells in a 96-well plate and allow them to adhere for 2-3 hours.

-

Wash away non-adherent cells to obtain a purified macrophage culture.

-

-

Stimulation and Treatment:

-

Pre-incubate the adherent macrophages with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

TNF-α Quantification (Sandwich ELISA):

-

Collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add culture supernatants and a standard curve of recombinant murine TNF-α to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for murine TNF-α.

-

After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash again and add a TMB substrate solution. The color development is proportional to the amount of TNF-α.

-

Stop the reaction with an acid solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples from the standard curve and determine the IC50 of this compound.

-

In Vivo Models

This model assesses the anti-hyperalgesic and anti-inflammatory effects of a compound in an acute inflammatory pain setting.

-

Acclimatization and Baseline Measurement:

-

Acclimate male rats (e.g., Sprague-Dawley, 200-250g) to the testing environment and equipment.

-

Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) for both hind paws.[2]

-

-

Dosing and Inflammation Induction:

-

Assessment of Thermal Hyperalgesia:

-

Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

A reduction in latency indicates thermal hyperalgesia. The efficacy of this compound is determined by its ability to reverse this reduction.

-

-

Biomarker Analysis (Optional):

-

At the end of the experiment (e.g., 4 hours), euthanize the animals and collect the paw tissue.

-

Homogenize the tissue to measure TNF-α levels by ELISA and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

This model mimics chronic neuropathic pain resulting from nerve injury.

-

Surgical Procedure:

-

Anesthetize a rat (e.g., Sprague-Dawley).

-

Make an incision at the mid-thigh level of the left leg to expose the sciatic nerve.

-

Carefully isolate the nerve and tightly ligate approximately one-third to one-half of the dorsal portion of the nerve with a silk suture (e.g., 6-0).[8][9]

-

Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-Operative Recovery and Pain Development:

-

Allow the animals to recover for 5-7 days. During this period, they develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

-

Dosing and Behavioral Testing:

-

Begin daily oral administration of this compound (e.g., 100 µmol/kg) or vehicle.

-

One hour after dosing each day, assess pain behaviors:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using calibrated von Frey filaments. A lower threshold indicates allodynia.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source. A shorter latency indicates hyperalgesia.

-

-

Continue daily treatment and testing for a specified period (e.g., until day 13 post-surgery).[7]

-

Conclusion

This compound represents a novel, multitarget approach to the treatment of chronic pain. By simultaneously antagonizing the TRPV1 channel on sensory neurons and inhibiting the production of the pro-inflammatory cytokine TNF-α, it addresses both the neurological and immunological drivers of pain. The preclinical data demonstrate potent in vitro activity and significant oral efficacy in established models of inflammatory and neuropathic pain, notably without the hyperthermic side effects that have hindered the development of other TRPV1 antagonists. This technical guide provides the foundational data and methodologies for further investigation and development of this compound and similar dual-target analgesics.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]

Imidazo[1,2-a]pyridine derivatives in pain research

An In-depth Technical Guide to Imidazo[1,2-a]pyridine Derivatives in Pain Research

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure recognized as a "privileged" framework in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] In the field of analgesia, these compounds have emerged as a promising class of therapeutic agents, primarily due to their potent inhibitory effects on key enzymes and signaling pathways involved in pain and inflammation.[6][7] Marketed drugs such as zolpidem and alpidem, which contain this core structure, underscore its therapeutic importance.[1][8]

This technical guide provides a comprehensive overview of the role of imidazo[1,2-a]pyridine derivatives in pain research. It details their primary mechanisms of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and illustrates the underlying biological pathways and research workflows.

Mechanism of Action in Analgesia

The analgesic effects of imidazo[1,2-a]pyridine derivatives are attributed to their interaction with several biological targets. The most extensively studied mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Other emerging targets include the STAT3/NF-κB pathway, Bromodomain and Extra-Terminal (BET) proteins, and P2X3 receptors.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 is a key enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are crucial mediators of pain and inflammation.[9][10] Selective inhibition of COX-2 is a well-established strategy for developing analgesic and anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]

Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent and selective COX-2 inhibitors.[12][13] Molecular docking studies reveal that these compounds effectively bind to the active site of the COX-2 enzyme. A key structural feature contributing to this activity is the presence of a methylsulfonyl (SO₂Me) pharmacophore on a phenyl ring at the C-2 position of the imidazo[1,2-a]pyridine core.[11][12] This group inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues such as Arg-513 and His-90, which is crucial for their high potency and selectivity.[12]

Caption: COX-2 inhibition pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of the STAT3/NF-κB Pathway

Chronic inflammation, a key driver of persistent pain, is often linked to the aberrant activation of transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B).[14][15] There is a direct interaction between these two pathways, where activated STAT3 can promote the nuclear retention of NF-κB, leading to the expression of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).[14]

Certain imidazo[1,2-a]pyridine derivatives, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), have been shown to exert anti-inflammatory effects by modulating this signaling cascade. These compounds can suppress STAT3 phosphorylation and increase the expression of IκBα, an inhibitor of NF-κB.[14][15] This dual inhibition leads to a downstream reduction in the expression of COX-2 and iNOS, thereby mitigating the inflammatory response.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The analgesic activity of imidazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

LASSBio-1135: A Technical Guide to a Dual-Target Anti-Inflammatory and Analgesic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1135 is a novel imidazo[1,2-a]pyridine derivative demonstrating significant potential as a multi-target therapeutic agent for inflammatory and neuropathic pain.[1][2][3][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and exploring the therapeutic applications of this promising compound.

Molecular Structure and Physicochemical Properties

This compound, chemically known as Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine, is a small molecule with a core imidazo[1,2-a]pyridine scaffold.[5] This heterocyclic system is recognized for its presence in various biologically active compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine | [5] |

| Chemical Formula | C₁₈H₁₄N₄ | [5][6] |

| Molecular Weight | 286.33 g/mol | [5][6] |

| CAS Number | 852453-71-5 | [5][7] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO (2.87 mg/mL, 10.02 mM) | [6] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual mechanism of action, positioning it as a compelling candidate for the treatment of complex pain conditions. It functions as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][3][4]

Initially designed as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2), further studies revealed its more potent effects on TRPV1 and TNF-α.[1][2] While it does show weak inhibition of COX-2, its primary therapeutic effects are attributed to its actions on TRPV1 and TNF-α signaling pathways.[1][2][3]

Table 2: Pharmacological Activity of this compound

| Target/Activity | IC₅₀ Value | Notes | Reference |

| TRPV1 Antagonism | 580 nM | Non-competitive antagonism of capsaicin-elicited currents. | [1][2][4] |

| 588 nM | - | [1] | |

| TNF-α Release Inhibition | 546 nM | Inhibition of LPS-stimulated TNF-α release in macrophages. | [1][3][4] |

| 642 nM | Estimated IC₅₀ from concentration-response curve. | [1][2][8] | |

| COX-2 Inhibition | 18.5 µM | Weak inhibitory activity. | [1][2][7][9] |

The inhibition of TNF-α production by this compound is mediated through the reduction of p38 MAPK phosphorylation.[1][3][4] The imidazo-pyridine core of this compound is suggested to bind to the ATP pocket of protein kinases involved in the MAPK signaling pathway, thereby interfering with the downstream production of pro-inflammatory cytokines like TNF-α.[1][2]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Evaluation of TRPV1 Antagonism

This protocol assesses the ability of this compound to inhibit TRPV1 channel activation in a controlled in vitro system.

Methodology:

-

Oocyte Preparation: Oocytes were surgically removed from anesthetized Xenopus laevis frogs.[2]

-

cRNA Injection: Oocytes were injected with cRNA encoding for the rat TRPV1 channel.[2]

-

Electrophysiology: Two-electrode voltage-clamp recordings were performed on the TRPV1-expressing oocytes.[1][2]

-

TRPV1 Activation: Oocytes were first challenged with a submaximal concentration of capsaicin (1 µM) to elicit an initial current.[1][2]

-

This compound Application: this compound (5 µM) was then co-administered with capsaicin, and the resulting current was measured to determine the extent of inhibition.[1][2] A similar protocol was used to assess the inhibition of low pH-induced currents.[1][3][4]

In Vitro Evaluation of TNF-α Inhibition

This protocol quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.

Methodology:

-

Macrophage Culture: Murine peritoneal macrophages were cultured.[1][2]

-

Stimulation: The macrophages were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce the production of TNF-α.[1][2][8]

-

This compound Treatment: this compound was added to the cell cultures at various concentrations.[1][2]

-

TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an ELISA kit.[2]

-

p38 MAPK Phosphorylation Analysis: The effect of this compound on the phosphorylation of p38 MAPK was assessed to elucidate the intracellular signaling pathway.[1][8]

In Vivo Models of Pain and Inflammation

The efficacy of this compound was evaluated in established rodent models of inflammatory and neuropathic pain.

3.3.1. Carrageenan-Induced Thermal Hyperalgesia

This model assesses the anti-hyperalgesic effects of this compound in an inflammatory pain setting.[2]

Methodology:

-

Administration: this compound was administered orally to mice or rats at doses of 10 µmol/kg or 100 µmol/kg.[2]

-

Induction of Inflammation: One hour after drug administration, inflammation was induced by injecting a 1% carrageenan solution into the subplantar surface of the right hind paw.[2]

-

Assessment of Hyperalgesia: Thermal hyperalgesia was measured at various time points following the carrageenan injection.[2]

-

Biochemical Analysis: At the end of the experiment, paw tissue was collected to quantify neutrophil recruitment (via myeloperoxidase activity) and TNF-α levels.[1][2]

3.3.2. Partial Sciatic Ligation-Induced Neuropathic Pain

This model evaluates the efficacy of this compound in a neuropathic pain context.[3]

Methodology:

-

Surgical Procedure: A partial ligation of the sciatic nerve was performed on rodents to induce neuropathic pain.[1]

-

Treatment Protocol: this compound (100 µmol/kg) was administered orally on a daily basis, starting from day 5 and continuing until day 13 post-surgery.[1]

-

Behavioral Testing: Thermal hyperalgesia and mechanical allodynia were assessed one hour after drug administration on each treatment day.[1]

Conclusion

This compound is a promising orally active, multi-target compound with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3][4] Its dual mechanism of action, involving the antagonism of TRPV1 and the inhibition of TNF-α production via the p38 MAPK pathway, offers a multifaceted approach to pain management.[1][2][3] The detailed molecular properties and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and related molecules. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to translate these preclinical findings into clinical applications.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of LASSBio-1135: A Multi-Target Agent for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising orally active multi-target candidate for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Chronic pain, encompassing both inflammatory and neuropathic states, presents a significant therapeutic challenge due to the limited efficacy and adverse effects of current treatments. This compound was identified from a series of imidazo[1,2-a]pyridine derivatives designed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK).[1] While it demonstrated weak COX-2 inhibition, further investigation revealed a more complex and compelling multi-target mechanism of action, primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] This unique pharmacological profile contributes to its robust efficacy in preclinical pain models without inducing the hyperthermia commonly associated with TRPV1 antagonists.[1][3]

Synthesis of this compound

The synthesis of this compound, chemically named N-(pyridin-2-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine, follows a multi-step procedure. The core imidazo[1,2-a]pyridine scaffold is constructed, followed by the introduction of the arylamine substituent.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on the methods described by Lacerda et al. (2009). A general synthetic route for 3-arylamine-imidazo[1,2-a]pyridine derivatives is outlined below.

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine

-

A mixture of 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-phenylimidazo[1,2-a]pyridine.

Step 2: Nitration of 2-phenylimidazo[1,2-a]pyridine

-

To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid is added dropwise.

-

The reaction is stirred at room temperature for 2-3 hours and then poured onto ice.

-

The mixture is neutralized with a sodium hydroxide solution, and the precipitate is filtered, washed with water, and dried to afford 3-nitro-2-phenylimidazo[1,2-a]pyridine.

Step 3: Reduction of the Nitro Group

-

A solution of 3-nitro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol is treated with a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq) under a nitrogen atmosphere.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the solvent is evaporated, and the residue is treated with a sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-phenylimidazo[1,2-a]pyridin-3-amine.

Step 4: Synthesis of this compound (N-(pyridin-2-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine)

-

A mixture of 2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 eq), 2-bromopyridine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene or dioxane) is heated under a nitrogen atmosphere at 100-120°C for 12-24 hours.

-

The reaction mixture is cooled, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Pharmacological Activity

This compound exhibits a multi-target pharmacological profile, contributing to its analgesic and anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound.

| Target | Assay | Species | IC50 | Reference |

| TRPV1 | Capsaicin-induced currents in TRPV1-expressing Xenopus oocytes | Rat | 580 nM | [3][4] |

| TNF-α Production | LPS-stimulated murine peritoneal macrophages | Mouse | 546 nM | [3][4] |

| COX-2 | Human PGHS-2 enzyme activity | Human | 18.5 µM |

Table 1: In Vitro Activity of this compound

| Pain Model | Species | Route of Administration | Dose | Effect | Reference |

| Carrageenan-induced thermal hyperalgesia | Rat | Oral | 10 µmol/kg | Partial reduction at 4h | [1][3] |

| Oral | 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1][3] | ||

| Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodynia | Rat | Oral | 100 µmol/kg | Reversal of hyperalgesia and allodynia | [1][3] |

| Capsaicin-induced thermal hyperalgesia | Not Specified | Oral | 100 µmol/kg | Complete abrogation | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

TRPV1 Antagonism Assay in Xenopus Oocytes

This protocol describes the two-electrode voltage clamp (TEVC) method to assess the antagonistic activity of this compound on TRPV1 channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells.

-

cRNA Injection: Oocytes are injected with cRNA encoding for the rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage Clamp:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential of -60 mV.

-

-

TRPV1 Activation and Inhibition:

-

The oocyte is challenged with a submaximal concentration of capsaicin (e.g., 1 µM) to elicit an inward current, confirming TRPV1 activity.

-

After a washout period, the oocyte is co-perfused with capsaicin and this compound at various concentrations.

-

The inhibition of the capsaicin-induced current by this compound is recorded.

-

-

Data Analysis: The concentration-response curve for this compound is plotted to determine the IC50 value.

TNF-α Release Assay in Murine Peritoneal Macrophages

This protocol outlines the procedure to measure the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile saline.

-

Cell Culture: The cells are washed, counted, and plated in a 96-well plate in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. The cells are allowed to adhere for 2-4 hours.

-

This compound Treatment and LPS Stimulation:

-

Non-adherent cells are removed by washing.

-

The adherent macrophages are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production.

-

-

TNF-α Quantification:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis: The percentage inhibition of TNF-α release by this compound is calculated relative to the vehicle control, and the IC50 value is determined.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol describes the in vivo model used to evaluate the anti-hyperalgesic effect of this compound in inflammatory pain.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the testing environment for several days before the experiment.

-

Baseline Measurement: The baseline thermal sensitivity of the rats' hind paws is determined using a radiant heat source (e.g., Hargreaves apparatus). The time taken for the rat to withdraw its paw from the heat source is recorded as the paw withdrawal latency.

-

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: this compound or vehicle is administered orally to the rats at specified doses (e.g., 10 and 100 µmol/kg) one hour before the carrageenan injection.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to the thermal stimulus is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). A reduction in paw withdrawal latency in the carrageenan-injected paw compared to the baseline indicates thermal hyperalgesia.

-

Data Analysis: The effect of this compound on reversing the carrageenan-induced decrease in paw withdrawal latency is analyzed.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the p38 MAPK pathway and antagonizes the TRPV1 channel.

Experimental Workflow

Caption: Workflow for the carrageenan-induced thermal hyperalgesia in vivo experiment.

Conclusion

This compound is a well-characterized multi-target compound with a unique mechanism of action that combines TRPV1 antagonism and inhibition of TNF-α production. This dual activity, along with its oral bioavailability and efficacy in preclinical models of inflammatory and neuropathic pain without the common side effect of hyperthermia, positions this compound as a promising lead compound for the development of novel analgesics. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of pain and inflammation drug discovery.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biogot.com [biogot.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

LASSBio-1135: A Technical Guide to Its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative demonstrating significant efficacy in preclinical models of inflammation and nociception. Initially presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor, further investigation has revealed a multi-target mechanism of action. This document provides a detailed overview of this compound's primary targets within inflammatory pathways, focusing on its dual antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. We present collated quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to offer a comprehensive technical resource for the scientific community.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its anti-inflammatory and analgesic effects through the modulation of at least two key signaling pathways.[1][2][3] Unlike single-target agents, its efficacy stems from the simultaneous inhibition of a critical pro-inflammatory cytokine and a key neuronal sensitization channel.

-

Inhibition of TNF-α Production: this compound significantly inhibits the release of TNF-α from immune cells.[1][2][3][4] This action is mediated by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the signaling cascade for TNF-α synthesis.[1][2][3][4]

-

TRPV1 Antagonism: The compound acts as a non-competitive antagonist of the TRPV1 channel.[1][2][3][4] TRPV1 is a nonselective cation channel on nociceptive neurons that is activated by various inflammatory stimuli, including heat and low pH, leading to the sensation of pain.[1][2]

-

Weak COX-2 Inhibition: While it possesses some activity against COX-2, this is considered a weaker component of its overall mechanism.[2][3][4]

This dual mechanism allows this compound to concurrently reduce the production of a key inflammatory mediator (TNF-α) and block a crucial downstream pain receptor (TRPV1), potentially offering a synergistic therapeutic effect.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative metrics for this compound's activity.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC₅₀ Value | Cell/System Used | Notes |

| TNF-α Release Inhibition | 546 nM[1][2][3][4] (also reported as 642 nM[1][2][4][5]) | LPS-stimulated murine peritoneal macrophages | Inhibition achieved by reducing p38 MAPK phosphorylation.[1][2][3][4] |

| TRPV1 Antagonism | 580 nM[1][2][3][4] (also reported as 588 nM[4]) | TRPV1-expressing Xenopus oocytes | Blocks capsaicin-elicited currents in a non-competitive manner.[1][2][3][4] |

Table 2: In Vivo Efficacy of this compound

| Model | Doses | Species | Key Findings |

| Carrageenan-Induced Thermal Hyperalgesia | 10 µmol/kg & 100 µmol/kg (oral) | Mice/Rats | Markedly reduced thermal hyperalgesia, neutrophil recruitment, and local TNF-α production.[1][2][3][4] The 100 µmol/kg dose showed higher efficacy.[1][2] |

| Partial Sciatic Ligation (Neuropathic Pain) | 100 µmol/kg (oral) | Mice/Rats | Effectively reversed thermal hyperalgesia and mechanical allodynia without causing hyperthermia.[1][2][3][4] |

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway and this compound Intervention

This compound interferes with the intracellular signaling cascade that leads to TNF-α production in macrophages. By reducing the phosphorylation of p38 MAPK, it effectively dampens the synthesis and release of this potent pro-inflammatory cytokine.[1][2][3][4]

Caption: this compound inhibits TNF-α release by reducing p38 MAPK phosphorylation.

TRPV1 Antagonism in Nociception

In inflammatory conditions, mediators can sensitize TRPV1 channels on nociceptive neurons, lowering the threshold for pain signals. This compound directly blocks this channel, preventing depolarization and the transmission of pain signals to the central nervous system.

Caption: this compound blocks the TRPV1 channel on nociceptive neurons.

Experimental Workflow: Carrageenan-Induced Hyperalgesia Model

This workflow outlines the key steps in the in vivo model used to assess the anti-inflammatory and anti-hyperalgesic effects of this compound.

Caption: Workflow for the in vivo carrageenan-induced inflammation model.

Detailed Experimental Protocols

In Vitro: TNF-α Production in Macrophages

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured.

-

Stimulation: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce a potent inflammatory response and TNF-α production.[2]

-

Treatment: this compound is co-incubated at various concentrations with the LPS-stimulated macrophages.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: A concentration-response curve is generated to calculate the IC₅₀ value.[4] Western blotting for phosphorylated p38 MAPK can be used to confirm the mechanism of action.[4]

In Vitro: TRPV1 Antagonism Assay

-

System: Xenopus laevis oocytes are injected with cRNA encoding for the rat TRPV1 channel.[2]

-

Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are challenged with a submaximal concentration of a TRPV1 agonist (e.g., 1 µM capsaicin) to elicit an inward current.[2]

-

Treatment: The agonist is co-administered with this compound at various concentrations.

-

Measurement: The inhibition of the agonist-elicited current is measured. The assay can also be performed using low pH (e.g., 5.5) as the agonist.[1][2][3][4]

-

Analysis: The percentage of inhibition at each concentration is used to determine the IC₅₀ value for TRPV1 antagonism.[4]

In Vivo: Carrageenan-Induced Thermal Hyperalgesia

-

Animals: Mice or rats are used for this model.[2] All procedures must be approved by an appropriate ethics committee.[2]

-

Pre-Treatment: Animals receive an oral dose of this compound (e.g., 10 or 100 µmol/kg) or vehicle one hour prior to the inflammatory insult.[1][2]

-

Induction: A solution of carrageenan is injected into the plantar surface of the hind paw to induce a localized acute inflammatory response.[1][2]

-

Behavioral Testing: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.[6] A reduction in latency indicates hyperalgesia.

-

Tissue Analysis: At the end of the behavioral experiment (typically 4 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.[1][2]

-

Statistical Analysis: Data are typically analyzed using a Two-Way ANOVA followed by a post-hoc test (e.g., Bonferroni) to compare treatment groups to the vehicle control.[1][2][6]

Conclusion

This compound is a promising multi-target compound that addresses inflammatory pain through a dual mechanism involving the inhibition of TNF-α production via the p38 MAPK pathway and the direct antagonism of the TRPV1 pain receptor. The quantitative data demonstrate potent activity in the nanomolar range in vitro, which translates to significant efficacy in established in vivo models of inflammatory and neuropathic pain. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating this compound or similar multi-target anti-inflammatory agents.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Role of LASSBio-1135 in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LASSBio-1135, a novel compound with significant potential in the management of neuropathic pain. This document outlines its mechanism of action, efficacy in preclinical models, and detailed experimental protocols, offering a valuable resource for the scientific community.

Core Mechanism of Action

This compound is an imidazo[1,2-a]pyridine derivative that demonstrates a multi-target approach to pain modulation.[1][2][3] Initially presumed to be a weak COX-2 inhibitor, further investigation has revealed its primary efficacy stems from a dual role as a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] This dual action targets both neuronal sensitization and neuroinflammation, two key pillars of neuropathic pain pathophysiology.

The inhibition of TNF-α production is mediated through the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2][3] By modulating these key therapeutic targets, this compound effectively alleviates symptoms in animal models of neuropathic pain without inducing hyperthermia, a common side effect associated with other TRPV1 antagonists.[1][2][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various assays.

Table 1: In Vitro Efficacy of this compound

| Target | Assay | Key Parameter | Value | Reference |

| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | IC₅₀ | 580 nM | [1][2][3] |

| TNF-α | LPS-stimulated TNF-α release in murine peritoneal macrophages | IC₅₀ | 546 nM | [1][2][3] |

| COX-2 | Inhibition of COX-2 activity | IC₅₀ | 18.5 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Partial Sciatic Ligation)

| Pain Modality | Dose | Effect | Time Course | Reference |

| Thermal Hyperalgesia | 100 µmol/kg (p.o.) | Reversal of hyperalgesia | 7-11 days post-surgery | [1][2][3] |

| Mechanical Allodynia | 100 µmol/kg (p.o.) | Reversal of allodynia | 7-11 days post-surgery | [1][2][3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key in vivo experiment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

1. Partial Sciatic Ligation (PSL) Model of Neuropathic Pain

-

Animal Model: Male Swiss mice or Wistar rats are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Using a fine needle, pass a suture (e.g., 8-0 silk) through the dorsal third of the nerve and tie a tight ligature.

-

Close the muscle and skin layers with appropriate sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

2. Assessment of Thermal Hyperalgesia

-

Apparatus: A radiant heat source (e.g., Hargreaves apparatus) is used.

-

Procedure:

-

Acclimatize the animals to the testing environment.

-

Place the animal in a plexiglass chamber on a glass floor.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Measure the latency for the animal to withdraw its paw from the heat stimulus.

-

A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.

-

Administer this compound or vehicle orally one hour before testing.

-

Measurements are taken at baseline and at various time points post-treatment.

-

3. Assessment of Mechanical Allodynia

-

Apparatus: A set of calibrated von Frey filaments is used.

-

Procedure:

-

Acclimatize the animals to the testing environment, often on an elevated mesh platform.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is recorded as a brisk withdrawal or licking of the paw.

-

The 50% withdrawal threshold is calculated using the up-down method.

-

Administer this compound or vehicle orally one hour before testing.

-

Measurements are taken at baseline and at various time points post-treatment.

-

4. In Vitro TNF-α Inhibition Assay

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured.

-

Procedure:

-

Plate the macrophages in a suitable culture medium.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce TNF-α production.

-

After an incubation period, collect the cell supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the IC₅₀ value based on the dose-response curve.

-

5. TRPV1 Antagonism Assay

-

System: Xenopus laevis oocytes expressing the rat TRPV1 clone.

-

Procedure:

-

Prepare and inject oocytes with TRPV1 cRNA.

-

Use a two-electrode voltage-clamp technique to measure ion currents.

-

Perfuse the oocytes with a solution containing capsaicin (e.g., 1 µM) to elicit a TRPV1-mediated current.

-

Apply this compound at various concentrations to determine its inhibitory effect on the capsaicin-induced current.

-

The non-competitive nature of the antagonism can be assessed by evaluating the effect of this compound on the EC₅₀ of capsaicin.[4]

-

Calculate the IC₅₀ value from the concentration-response curve.[4]

-

Conclusion

This compound presents a promising profile as a multi-target therapeutic agent for neuropathic pain. Its ability to concurrently inhibit TRPV1-mediated neuronal signaling and TNF-α-driven neuroinflammation addresses the complex etiology of this chronic pain state. The preclinical data strongly support its oral efficacy and favorable side effect profile, warranting further investigation and development. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to build upon these findings.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LASSBio-1135: A Technical Overview of In Vitro Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of LASSBio-1135, an imidazo[1,2-a]pyridine derivative. The document focuses on its dual mechanism of action as a transient receptor potential vanilloid 1 (TRPV1) antagonist and an inhibitor of tumor necrosis factor-alpha (TNF-α) production.

Core Findings and Quantitative Data

This compound has been identified as a multi-target compound with potential applications in the treatment of inflammatory and neuropathic pain.[1][2][3] Initial investigations suggested it was a weak cyclooxygenase-2 (COX-2) inhibitor; however, its significant in vivo efficacy prompted further research into its mechanism of action, revealing more potent activities.[1][4]

The following table summarizes the key quantitative data from in vitro assays:

| Target | Assay Type | Agonist/Stimulus | Experimental System | IC50 | Reference |

| TRPV1 | Capsaicin-elicited current inhibition | Capsaicin | TRPV1-expressing Xenopus oocytes | 580 nM | [1][2][3] |

| TNF-α Production | Inhibition of TNF-α release | Lipopolysaccharide (LPS) | Murine peritoneal macrophages | 546 nM / 642 nM | [1][2][3] |

| COX-2 | Inhibition of TXB2 production | Lipopolysaccharide (LPS) | Whole blood | 18.5 µM | [1][4] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] In response to inflammatory stimuli like LPS, p38 MAPK is phosphorylated, leading to the production of pro-inflammatory cytokines such as TNF-α. This compound inhibits the phosphorylation of p38 MAPK, thereby reducing TNF-α production.[2]

References

- 1. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

LASSBio-1135: A Technical Overview of its Antagonistic Effects on Capsaicin-Induced Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LASSBio-1135 on capsaicin-induced currents, focusing on its role as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action

This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in models of nociception and inflammation.[1][2][3] Its mechanism of action is multi-targeted, with a key activity being the antagonism of the TRPV1 receptor, a non-selective cation channel involved in pain and inflammation.[1][4]

Non-Competitive Antagonism of TRPV1

Electrophysiological studies have revealed that this compound blocks capsaicin-elicited currents in a non-competitive manner.[1][2] This indicates that this compound does not directly compete with capsaicin for its binding site on the TRPV1 receptor. Instead, it likely binds to an allosteric site, inducing a conformational change in the receptor that prevents or reduces ion influx upon capsaicin binding.

The estimated EC50 for capsaicin alone was 374 nM, and in the presence of 5 µM of this compound, the EC50 shifted to 470 nM, further supporting a non-competitive mode of antagonism.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on capsaicin-induced currents has been quantified through in vitro experiments. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Type | Agonist | Reference |

| IC50 | 580 nM | TRPV1-expressing Xenopus oocytes | 1 µM Capsaicin | [1][2] |

| IC50 (alternative estimation) | 588 nM | TRPV1-expressing Xenopus oocytes | 1 µM Capsaicin | [2][5] |

| Inhibition of low pH-induced current | Significant at 50 µM | TRPV1-expressing Xenopus oocytes | pH 5.5 | [1][2] |

Experimental Protocols

The primary method used to determine the effect of this compound on capsaicin-induced currents was two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing the TRPV1 receptor.

Oocyte Preparation and TRPV1 Expression

-

Oocyte Harvesting: Adult female Xenopus laevis frogs were anesthetized, and a portion of the ovary was surgically removed.[4]

-

Defolliculation: The ovarian tissue was treated with collagenase to remove the follicular layer, isolating individual oocytes.[4]

-

cRNA Injection: Oocytes were injected with complementary RNA (cRNA) encoding for the TRPV1 receptor to induce channel expression in the oocyte membrane.[1][4]

Electrophysiological Recordings

-

Two-Electrode Voltage Clamp: Injected oocytes were placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects the necessary current to clamp the membrane potential at a predetermined holding potential.

-

Agonist Application: A submaximal concentration of capsaicin (1 µM) was applied to the oocyte to elicit an inward current through the expressed TRPV1 channels.[1][4]

-

This compound Application: Following the initial capsaicin challenge, a solution containing both capsaicin (1 µM) and this compound (at varying concentrations) was co-administered to the oocyte.[1][4]

-

Data Acquisition and Analysis: The resulting currents were recorded and analyzed. The inhibitory effect of this compound was determined by comparing the current amplitude in the presence and absence of the compound. The IC50 value was calculated from the concentration-response curve.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

Caption: TRPV1 signaling pathway and this compound inhibition.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

LASSBio-1135 In Vivo Administration Protocol for Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of LASSBio-1135 to mice, based on established preclinical studies. This compound is an imidazo[1,2-a]pyridine derivative that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] It has demonstrated efficacy in murine models of inflammatory and neuropathic pain.[1][2][3]

Data Presentation

Table 1: this compound In Vivo Efficacy in Mice

| Model | Dose (p.o.) | Vehicle | Key Findings | Reference |

| Carrageenan-induced Thermal Hyperalgesia | 10 µmol.kg⁻¹ | 5% arabic gum in saline | Partial reduction in thermal hyperalgesia at the 4th hour. | [1][2] |

| Carrageenan-induced Thermal Hyperalgesia | 100 µmol.kg⁻¹ | 5% arabic gum in saline | Markedly reduced thermal hyperalgesia.[1][2] Reduced neutrophil recruitment and TNF-α production in the paw.[1][4] | [1][2][4] |

| Partial Sciatic Ligation (Neuropathic Pain) | 100 µmol.kg⁻¹ (daily) | 5% arabic gum | Reversed thermal hyperalgesia and mechanical allodynia from day 7 to 11 post-surgery. Did not induce hyperthermia. | [1][2][3] |

Table 2: this compound In Vitro Activity

| Assay | Cell Type/System | IC₅₀ | Key Findings | Reference |

| Capsaicin-elicited Currents | TRPV1-expressing Xenopus oocytes | 580 nM | Non-competitive antagonism of TRPV1. | [1][2][3] |

| TNF-α Release (LPS-stimulated) | Murine Peritoneal Macrophages | 546 nM | Inhibition of TNF-α release via reduction of p38 MAPK phosphorylation. | [1][2][3] |

Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the production of TNF-α in macrophages. This is achieved through the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Caption: this compound inhibits TNF-α production by blocking p38 MAPK phosphorylation in macrophages.

Experimental Protocols

Preparation of this compound Suspension

Materials:

-

This compound

-

5% (w/v) Arabic Gum in sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (recommended for dissolution)[5]

Procedure:

-

Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.

-

Prepare a 5% arabic gum solution by dissolving arabic gum in sterile saline.

-

Suspend the weighed this compound in the 5% arabic gum vehicle.

-

Vortex the suspension thoroughly to ensure homogeneity. Sonication may be used to aid dissolution.[5]

-

Prepare the suspension fresh on the day of the experiment.

Oral Administration of this compound

Materials:

-

Prepared this compound suspension

-

Appropriate gauge oral gavage needle (e.g., 20-22 gauge for adult mice)

-

1 mL syringes

-

Animal scale

Procedure:

-

Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The administration volume is typically 0.1 mL per 20 g of body weight.[1]

-

Gently restrain the mouse.

-

Attach the oral gavage needle to the syringe containing the calculated volume of the this compound suspension.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

-

Monitor the animal briefly after administration to ensure no adverse effects.

-

For control animals, administer an equal volume of the vehicle (5% arabic gum in saline).[1]

Caption: Workflow for the preparation and oral administration of this compound to mice.

Carrageenan-Induced Thermal Hyperalgesia Model

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of this compound.

Animals:

-

BALB/c mice are a suitable strain.[1]

Procedure:

-

Administer this compound (10 or 100 µmol.kg⁻¹, p.o.) or vehicle one hour before the carrageenan injection.[1][4]

-

Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1]

-

Measure the thermal withdrawal latency at baseline (before treatment) and at 1, 2, 3, 4, and 6 hours after the carrageenan injection using a radiant heat source (e.g., Hargreaves test).[1]

-

At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals and collect the paw tissue for further analysis, such as Myeloperoxidase (MPO) assay for neutrophil infiltration and TNF-α quantification.[1][4]

Partial Sciatic Ligation Model of Neuropathic Pain

This model is used to assess the efficacy of this compound in a chronic pain state.

Procedure:

-

Perform partial sciatic nerve ligation surgery on the mice.

-

Allow the animals to recover for 5 days.

-

Begin daily oral administration of this compound (100 µmol.kg⁻¹) or vehicle.[1]

-

Measure thermal hyperalgesia (using a radiant heat source) and mechanical allodynia (using von Frey filaments) one hour after each administration, on days 5, 7, 9, 11, and 13 post-surgery.[1]

-

Monitor the rectal temperature of the animals one hour after administration to assess for hyperthermia, a common side effect of TRPV1 antagonists.[1]

Ethical Considerations: All animal procedures should be conducted in accordance with approved institutional and international guidelines for animal care and use.[4] Euthanasia should be performed humanely at the end of the experiments.[4]

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 5. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

Application Notes and Protocols for Oral Gavage Preparation of LASSBio-1135

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of LASSBio-1135 for oral gavage administration in preclinical research models. The following sections outline the necessary materials, equipment, and step-by-step procedures for two distinct formulations: a suspension and a clear solution.

Introduction

This compound is an orally active, small molecule inhibitor with dual therapeutic potential. It functions as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] Its mechanism of action involves the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4] These properties make this compound a compound of interest for investigating inflammatory and neuropathic pain.[2][3][5]

Proper formulation is critical for ensuring accurate dosing and maximizing bioavailability in oral gavage studies. This document provides two validated methods for preparing this compound for in vivo administration.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for its effective formulation.

| Property | Value | Reference |

| Molecular Formula | C18H14N4 | [1][6] |

| Molecular Weight | 286.33 g/mol | [1][6] |

| Appearance | Powder | [7] |

| Solubility (DMSO) | 2.87 mg/mL (10.02 mM) | [1] |

| Solubility (Formulation) | ≥ 0.67 mg/mL (2.34 mM) | [7][8] |

Experimental Protocols

Two primary methods for preparing this compound for oral gavage have been reported: a suspension in 5% arabic gum and a clear solution using a co-solvent system.

Protocol 1: Suspension in 5% Arabic Gum in Saline

This protocol is suitable for administering this compound as a suspension.

Materials:

-

This compound powder

-

Arabic gum

-

0.9% Sodium Chloride (Saline), sterile

-

Sterile, purified water (e.g., ddH₂O)

-

Appropriate personal protective equipment (PPE)